molecular formula C18H23NO4 B5460052 3-[(2-Methoxybenzyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid

3-[(2-Methoxybenzyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid

Cat. No.: B5460052
M. Wt: 317.4 g/mol
InChI Key: UIYLGNPQDQQVDB-UHFFFAOYSA-N
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Description

3-[(2-Methoxybenzyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid is a complex organic compound with the molecular formula C18H23NO4 It is characterized by a bicyclo[222]octane core structure, which is a common motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Methoxybenzyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the bicyclo[2.2.2]octane core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the methoxybenzyl group: This step often involves a nucleophilic substitution reaction where a methoxybenzyl halide reacts with an appropriate nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Methoxybenzyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[(2-Methoxybenzyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(2-Methoxybenzyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid involves its interaction with specific molecular targets. The methoxybenzyl group can interact with hydrophobic pockets in proteins, while the carbamoyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-[(2-Methoxybenzyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid: Similar structure but with a bicyclo[2.2.1]heptane core.

    3-[(2-Methoxybenzyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylate: An ester derivative of the compound.

Uniqueness

3-[(2-Methoxybenzyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid is unique due to its combination of a bicyclo[2.2.2]octane core with a methoxybenzyl and carbamoyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

3-[(2-methoxyphenyl)methylcarbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4/c1-23-14-5-3-2-4-13(14)10-19-17(20)15-11-6-8-12(9-7-11)16(15)18(21)22/h2-5,11-12,15-16H,6-10H2,1H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIYLGNPQDQQVDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2C3CCC(C2C(=O)O)CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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